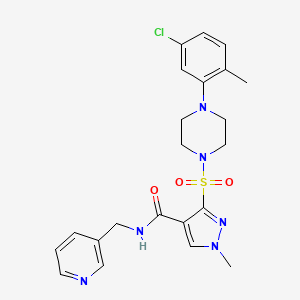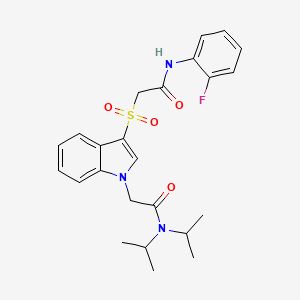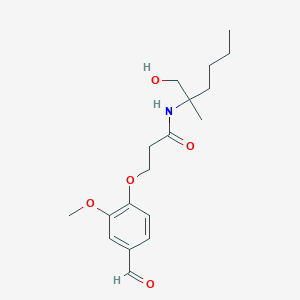
3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide, also known as FMHP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMHP is a propanamide derivative, and its chemical structure is composed of a formyl group, a methoxy group, and a hydroxy group, among others. In
Wissenschaftliche Forschungsanwendungen
3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide has been used in the development of novel drug formulations for the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide is not fully understood, but it is believed to involve the modulation of various cellular pathways. 3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. 3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide has several advantages for lab experiments. It is readily available, and its synthesis method is well-established. 3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide has also been shown to be stable under various conditions, making it suitable for use in various experimental settings. However, 3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide. One potential direction is the development of novel drug formulations using 3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide for the treatment of various diseases. Another direction is the investigation of the potential use of 3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide as a diagnostic tool for the early detection of diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide and its potential toxicity.
Synthesemethoden
The synthesis of 3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide involves the reaction of 4-(2-methoxyphenoxy)benzaldehyde with 1-hydroxy-2-methylhexan-2-amine in the presence of a catalyst. The resulting product is then subjected to a reaction with propanoyl chloride to yield 3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide. The synthesis method of 3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide has been optimized to ensure high yields and purity.
Eigenschaften
IUPAC Name |
3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-4-5-9-18(2,13-21)19-17(22)8-10-24-15-7-6-14(12-20)11-16(15)23-3/h6-7,11-12,21H,4-5,8-10,13H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEDZGBPQRMTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CO)NC(=O)CCOC1=C(C=C(C=C1)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(4-Benzhydrylpiperazin-1-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/no-structure.png)
![3-(3-methylthiophen-2-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2669746.png)
![2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl butyrate](/img/structure/B2669747.png)

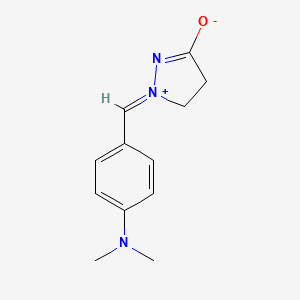
![5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione](/img/structure/B2669753.png)
![N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2669755.png)
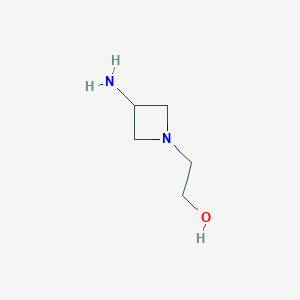
![N-(3-fluorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2669759.png)

